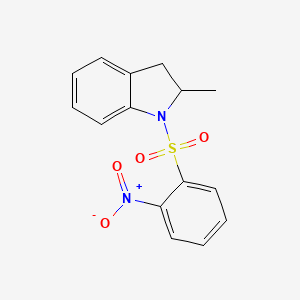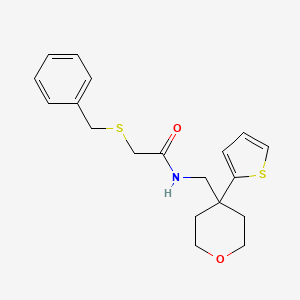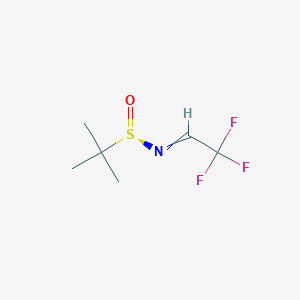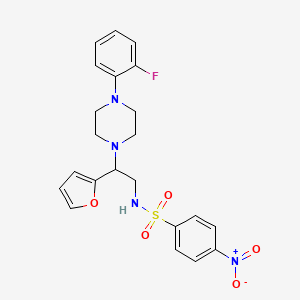![molecular formula C3H4ClF3S B2768900 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane CAS No. 819-55-6](/img/structure/B2768900.png)
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane is an organochlorine compound with the molecular formula C3H4ClF3S It is characterized by the presence of a chlorine atom, a trifluoromethylthio group, and an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethylene with sulfur tetrafluoride and chlorine. The reaction conditions often include the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve efficient production. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals.
化学反应分析
Types of Reactions
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require a base to facilitate the reaction.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted ethane derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced hydrocarbons and other simpler compounds.
科学研究应用
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1-Chloro-2-(trifluoromethyl)ethane: Similar structure but lacks the sulfur atom.
1-Bromo-2-(trifluoromethylthio)ethane: Similar structure with bromine instead of chlorine.
2-Chloro-1,1,1-trifluoroethane: Different substitution pattern on the ethane backbone.
Uniqueness
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.
属性
IUPAC Name |
1-chloro-2-(trifluoromethylsulfanyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQNKOJNJFWSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2768824.png)

![Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2768829.png)
![N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2768830.png)
![1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2768831.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2768833.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)



